N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride
Description
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride is a piperidine-based compound featuring a benzo[d][1,3]dioxole (methylenedioxyphenyl) group attached to the nitrogen of a methyl-substituted piperidine ring, with a hydrochloride counterion. The benzo[d][1,3]dioxole moiety contributes aromaticity and electron-rich properties, while the piperidine ring introduces basicity and conformational flexibility. This compound is structurally related to several bioactive molecules, particularly in central nervous system (CNS) targeting agents and enzyme inhibitors, due to the prevalence of piperidine and benzo[d][1,3]dioxole motifs in medicinal chemistry .
Structure
3D Structure of Parent
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-N-methylpiperidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-15(10-4-6-14-7-5-10)11-2-3-12-13(8-11)17-9-16-12;/h2-3,8,10,14H,4-7,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXJMCSYFMHOBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2=CC3=C(C=C2)OCO3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound's biological activity is attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. Preliminary studies indicate that it may act as a modulator of the dopaminergic system, which is significant in neuropharmacology.
Antitumor Activity
Recent research has highlighted the compound's potential as an antitumor agent. In vitro studies demonstrated that it can inhibit the growth of several cancer cell lines, including breast and lung cancer cells. For instance, a study reported that derivatives of similar structures showed IC50 values ranging from 12.4 µM to 33.7 µM against breast cancer cell lines .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MDA-MB-231 (Breast Cancer) | 12.4 | Significant cytotoxicity |
| A549 (Lung Cancer) | 33.7 | Moderate cytotoxicity |
Neuropharmacological Effects
The compound has shown promise in modulating neurotransmitter systems. It is believed to enhance dopaminergic signaling, which could be beneficial in treating disorders like Parkinson's disease and depression. The structural similarity to other piperidine derivatives suggests potential interactions with dopamine receptors .
Case Studies
- Study on Anticancer Effects : A series of compounds based on the benzo[d][1,3]dioxole structure were evaluated for their anticancer properties. The study found that modifications to the piperidine ring significantly affected the compounds' potency against various cancer cell lines, indicating a structure-activity relationship that could guide future drug design .
- Neuroprotective Potential : In a recent investigation, this compound was tested for neuroprotective effects in models of oxidative stress-induced neuronal damage. Results suggested that it could reduce cell death and promote neuronal survival through antioxidant mechanisms .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituted Benzo[d][1,3]dioxol-5-amine Derivatives
N,N-Dimethylbenzo[d][1,3]dioxol-5-amine Hydrochloride
- Structure : Features a dimethylamine group directly attached to the benzo[d][1,3]dioxole ring.
- Comparison: The absence of a piperidine ring reduces steric bulk and rigidity compared to the target compound. Synthesized via triflate intermediates and purified via column chromatography (95% yield) .
N-(Piperidin-4-yl)benzo[d][1,3]dioxole-5-carboxamide Hydrochloride
- Structure : Contains a carboxamide linker between the benzo[d][1,3]dioxole and piperidine.
- Piperidine substitution at the 4-position retains basicity but alters spatial orientation compared to the N-methylpiperidin-4-amine group .
ASN90 (O-GlcNAcase Inhibitor)
- Structure : (S)-N-(5-(4-(1-(Benzo[d][1,3]dioxol-5-yl)ethyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)acetamide hydrochloride.
- Comparison: Incorporates a piperazine-thiadiazole-acetamide scaffold instead of piperidine.
Piperidine/Piperazine-Based Analogues
B20 (Proprotein Convertase Inhibitor)
- Structure : 4-(Chloromethyl)-N-(6-(4-(isopropylcarbamoyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide.
- Comparison :
C3 and C4 (Piperazine Derivatives)
- Structures :
- C3 : 4-(Methoxymethyl)-N-(6-(4-(4-(4-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide.
- C4 : 4-(Methoxymethyl)-N-(6-(4-(4-(2-methoxyphenyl)piperazine-1-carbonyl)phenyl)benzo[d][1,3]dioxol-5-yl)benzamide.
- Comparison :
Heterocyclic Hybrid Compounds
Thiazole-Cyclopropane Derivatives (Compounds 92–94)
- Structures :
- 92 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(5-(3-methoxybenzoyl)-4-(methylthio)phenyl)thiazol-2-yl)cyclopropane-1-carboxamide.
- 93 : 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-chlorophenyl)-5-(3-methoxybenzoyl)thiazol-2-yl)cyclopropane-1-carboxamide.
- Comparison :
Structural and Functional Data Comparison
Q & A
Q. What are the recommended synthetic routes for N-(Benzo[d][1,3]dioxol-5-yl)-N-methylpiperidin-4-amine hydrochloride?
Methodological Answer: Synthesis typically involves a two-step process:
Amine alkylation : React the primary amine (e.g., piperidin-4-amine) with a benzodioxolylmethyl halide under basic conditions (e.g., K₂CO₃ in acetonitrile) to form the N-substituted intermediate.
Methylation : Treat the intermediate with methyl iodide (CH₃I) or dimethyl sulfate in the presence of a base (e.g., NaH) to introduce the N-methyl group.
The hydrochloride salt is precipitated using HCl in diethyl ether.
Key considerations: Monitor reaction progress via TLC or HPLC. Purify via recrystallization or column chromatography .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- HPLC : For purity assessment (≥95% by area normalization).
- NMR (¹H/¹³C ): Confirm substitution patterns (e.g., benzodioxole protons at δ 6.7–6.9 ppm; piperidine methyl group at δ 2.3–2.5 ppm).
- IR Spectroscopy : Identify N–H stretches (absent due to quaternization) and C–O–C vibrations from the benzodioxole ring (~1,250 cm⁻¹).
- Mass Spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ for free base; [M-Cl]⁺ for hydrochloride).
Example data:
| Technique | Expected Result |
|---|---|
| HPLC Purity | ≥98% |
| ¹H NMR (D₂O) | δ 2.35 (s, 3H, N–CH₃) |
Advanced Research Questions
Q. How can researchers design stability studies under varying pH and temperature conditions?
Methodological Answer:
- Thermal Stability : Perform differential scanning calorimetry (DSC) to identify decomposition temperatures. For example, similar piperidine derivatives decompose at ~180°C .
- pH Stability : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours. Analyze degradation products via LC-MS.
- Key finding: Hydrochloride salts often show enhanced stability in acidic conditions but hydrolyze in basic media.
- Light Sensitivity : Conduct photostability tests under ICH Q1B guidelines using UV/visible light exposure .
Q. How can solubility challenges in biological assays be addressed?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance aqueous solubility.
- Salt Screening : Explore alternative counterions (e.g., citrate, sulfate) to improve solubility.
- Structural Analogs : Modify the benzodioxole or piperidine ring to reduce lipophilicity (e.g., introduce polar groups).
Example solubility data:
| Condition | Solubility (µg/mL) |
|---|---|
| pH 7.4 buffer | >41.6 |
| 0.1N HCl | >100 |
Q. How should contradictions in pharmacological data (e.g., receptor affinity vs. functional activity) be resolved?
Methodological Answer:
- Assay Validation : Compare results across orthogonal assays (e.g., radioligand binding vs. cAMP accumulation).
- Cell Line Variability : Test in multiple cell lines (e.g., HEK293 vs. CHO) to rule out receptor reserve or coupling efficiency differences.
- Metabolic Stability : Assess hepatic microsomal stability; inactive metabolites may explain discrepancies.
Case study: Piperidine analogs showed higher affinity for σ receptors in binding assays but lower functional efficacy due to rapid metabolism .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis.
- Mutagenicity Screening : Conduct Ames testing for bacterial reverse mutation. Note: Related compounds showed mutagenicity at ≥100 µg/plate .
- Waste Disposal : Neutralize hydrochloride salts with NaOH before aqueous disposal.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
